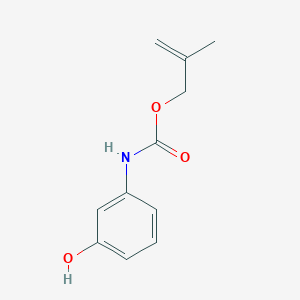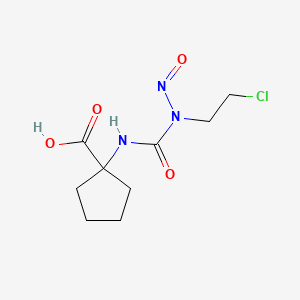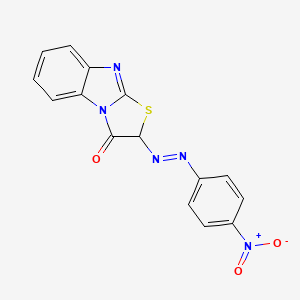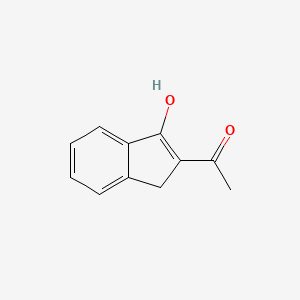
1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenylethyl group attached to the triazole ring, along with a carbonitrile group
準備方法
The synthesis of 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenylethylamine with a suitable nitrile compound in the presence of a catalyst can lead to the formation of the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity of the compound.
化学反応の分析
1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the phenylethyl group can lead to the formation of corresponding ketones or carboxylic acids.
科学的研究の応用
This compound has found applications in several scientific research areas. In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile has been studied for its potential as a therapeutic agent in the treatment of various diseases. In biology, it can be used as a probe to study enzyme activities and protein interactions. In the field of materials science, triazole derivatives are used in the development of advanced materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting the activity of certain enzymes or receptors involved in disease processes. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent interactions, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile can be compared with other triazole derivatives, such as 1-phenylethylamine and its substituted analogs These compounds share similar structural features but may differ in their biological activities and applications For example, 1-phenylethylamine is known for its use as a chiral auxiliary in asymmetric synthesis, while this compound may have unique properties due to the presence of the triazole ring and carbonitrile group
特性
分子式 |
C11H10N4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
1-(1-phenylethyl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-9(10-5-3-2-4-6-10)15-8-13-11(7-12)14-15/h2-6,8-9H,1H3 |
InChIキー |
OIXSEPFEVMSINV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2C=NC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


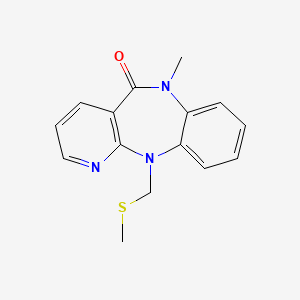
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)

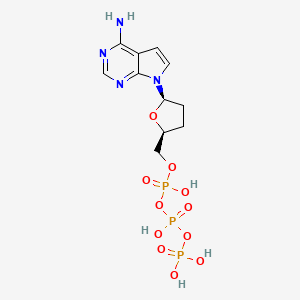
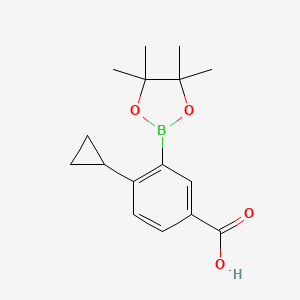
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
